3,3'-Dinitro-2,2'-bipyridyl
Overview
Description
3,3’-Dinitro-2,2’-bipyridyl, also known as DNBP, is a synthetic compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid that is soluble in organic solvents. The molecular formula of 3,3’-Dinitro-2,2’-bipyridyl is C10H6N4O4 .
Molecular Structure Analysis
The molecular structure of 3,3’-Dinitro-2,2’-bipyridyl consists of two pyridine rings connected at the 2 and 2’ positions, with nitro groups attached at the 3 and 3’ positions . The molecular weight of the compound is 246.18 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 3,3’-Dinitro-2,2’-bipyridyl are not available, bipyridyl ligands are known to be involved in complexation and decomplexation reactions with biorelevant metal cations .Physical And Chemical Properties Analysis
3,3’-Dinitro-2,2’-bipyridyl is a yellow crystalline solid. It is soluble in organic solvents. The compound has a molecular weight of 246.18 g/mol . It has a topological polar surface area of 117 Ų .Scientific Research Applications
Application in Alzheimer’s Disease Treatment
- Scientific Field : Neurology, specifically Alzheimer’s Disease (AD) research .
- Summary of the Application : 3,3’-Dinitro-2,2’-bipyridyl derivatives have been synthesized and evaluated as bifunctional agents for AD treatment . These compounds are designed to interact with Aβ (Amyloid-beta) proteins and inhibit their aggregation, which is a key factor in the progression of AD .
- Methods of Application or Experimental Procedures : The synthesized 3,3’-Dinitro-2,2’-bipyridyl derivatives were evaluated through in vitro Aβ aggregation inhibition assays . The compounds were tested for their ability to inhibit self-induced Aβ 1−42 aggregation and Cu 2+ -induced Aβ 1−42 aggregation .
- Results or Outcomes : Most of the synthesized compounds exhibited significant self-induced Aβ 1−42 aggregation inhibition . Among them, compound 4d displayed the best inhibitory potency of self-induced Aβ 1−42 aggregation with an IC 50 value of 9.4 µM . It could selectively chelate with Cu 2+ and exhibited 66.2% inhibition of Cu 2+ -induced Aβ 1−42 aggregation . Moreover, compound 4d showed strong neuroprotective activity against Aβ 1−42 and Cu 2+ -treated Aβ 1−42 induced cell damage .
As for 3,3’-Dinitro-2,2’-bipyridyl, it’s known as a metal ion chelating agent . This suggests potential applications in areas where metal ion chelation is important, such as environmental science, analytical chemistry, and materials science.
properties
IUPAC Name |
3-nitro-2-(3-nitropyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBMZFINXSHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336500 | |
Record name | 3,3'-Dinitro-2,2'-bipyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dinitro-2,2'-bipyridyl | |
CAS RN |
1024-94-8 | |
Record name | 3,3'-Dinitro-2,2'-bipyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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